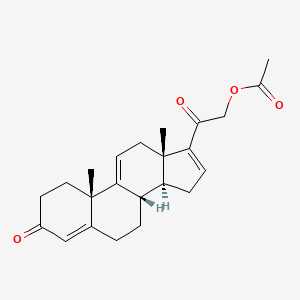

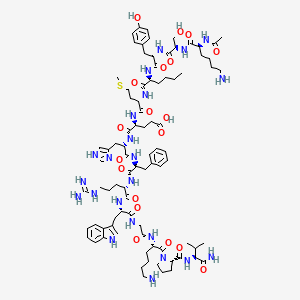

21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

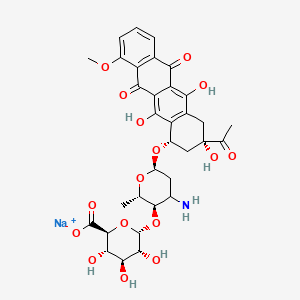

21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate is a synthetic corticosteroid known for its potent anti-inflammatory and immunosuppressive properties . It is used in the research of various inflammatory and autoimmune diseases . The compound has a molecular formula of C23H28O4 and a molecular weight of 368.466 g/mol .

Preparation Methods

The synthesis of 21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate involves several steps. One efficient method includes the following steps :

Dehydration of 9α-Hydroxyandrostenedione: This step forms a C9–C11 double bond.

Construction of the Pregnane Side Chain: Using a cyanohydrin version developed previously.

Addition of a Dihydroxyacetone Motif: Sequential iodination and acetoxylation to construct the corticosteroid structure.

Introduction of the Ring A C1–C2 Double Bond: Using an original culture of Pimelobacter simplex VKPM Ac-1632.

Introduction of the Ring D 16,17-Double Bond: Dehydration of the 17α-OH to produce the tetraene structure.

Chemical Reactions Analysis

21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate undergoes various chemical reactions, including :

Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.

Reduction: Using reagents such as lithium aluminum hydride.

Substitution: Halogenation reactions using reagents like bromine or chlorine.

The major products formed from these reactions include various fluorinated corticosteroids, such as betamethasone, sinaflan, and triamcinolone .

Scientific Research Applications

21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties . Its applications include:

Chemistry: Used as an intermediate in the synthesis of highly active fluorinated corticosteroids.

Biology: Studied for its effects on inflammatory pathways and immune response modulation.

Medicine: Research on its potential therapeutic applications in treating inflammatory and autoimmune diseases.

Industry: Utilized in the production of corticosteroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate involves binding to glucocorticoid receptors, leading to the modulation of gene expression . This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation . The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate is unique due to its specific structural modifications that enhance its anti-inflammatory and immunosuppressive properties . Similar compounds include :

Betamethasone: A fluorinated corticosteroid with potent anti-inflammatory effects.

Sinaflan: Another fluorinated corticosteroid used in the treatment of inflammatory conditions.

Triamcinolone: A corticosteroid with similar applications but different structural features.

These compounds share similar mechanisms of action but differ in their specific structural modifications and potency .

Properties

CAS No. |

23460-76-6 |

|---|---|

Molecular Formula |

C23H28O4 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

[2-[(8S,10S,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H28O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7,9,12,17-18H,4-6,8,10-11,13H2,1-3H3/t17-,18-,22-,23-/m0/s1 |

InChI Key |

ZBULDJKFUGQBQC-PTRHGPIFSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C |

Canonical SMILES |

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine](/img/structure/B13423761.png)

![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)